molecular formula C4H4O5-2 B1240339 L-malate

L-malate

Cat. No. B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
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Patent
US06706904B1

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
162.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3]>O.[O-2].[Zn+2]>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O-:9])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3] |f:2.3|

Inputs

Step One
Name
Quantity
134.09 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
162.78 g
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706904B1

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
162.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3]>O.[O-2].[Zn+2]>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O-:9])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3] |f:2.3|

Inputs

Step One
Name
Quantity
134.09 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
162.78 g
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706904B1

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
162.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3]>O.[O-2].[Zn+2]>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O-:9])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3] |f:2.3|

Inputs

Step One
Name
Quantity
134.09 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
162.78 g
Type
catalyst
Smiles
[O-2].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(C(O)CC(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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